molecular formula C9H17NO2 B15261254 2-Methyl-3-(piperidin-2-yl)propanoic acid

2-Methyl-3-(piperidin-2-yl)propanoic acid

Cat. No.: B15261254
M. Wt: 171.24 g/mol
InChI Key: VKKXWBSMRNMYOG-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-2-yl)propanoic acid is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-2-yl)propanoic acid typically involves the reaction of 2-methylpropanoic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-methylpropanoic acid and the amine group of piperidine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(piperidin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may affect signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(piperidin-3-yl)propanoic acid
  • 2-Methyl-3-(piperidin-4-yl)propanoic acid
  • 2-Methyl-3-(piperidin-5-yl)propanoic acid

Uniqueness

2-Methyl-3-(piperidin-2-yl)propanoic acid is unique due to the specific position of the piperidine ring on the propanoic acid backbone. This positional isomerism can result in different chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-methyl-3-piperidin-2-ylpropanoic acid

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h7-8,10H,2-6H2,1H3,(H,11,12)

InChI Key

VKKXWBSMRNMYOG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCN1)C(=O)O

Origin of Product

United States

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